

Cephalexin Hydrochloride: A Technical Guide to Molecular Structure and Chemical Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cephalexin Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and chemical stability of **cephalexin hydrochloride**. The information presented herein is intended to support research, development, and quality control activities related to this important first-generation cephalosporin antibiotic.

Molecular Structure of Cephalexin Hydrochloride

Cephalexin hydrochloride is the hydrochloride salt of cephalexin, a semi-synthetic beta-lactam antibiotic. The presence of the hydrochloride salt enhances the aqueous solubility of the compound. It often exists as a monohydrate.

The core structure of cephalexin consists of a 7-amino-3-methyl-3-cephem-4-carboxylic acid nucleus. A D-(-)- α -aminophenylacetyl group is attached to the 7-amino position. This side chain contributes to its acid stability, allowing for oral administration. The methyl group at the 3-position circumvents metabolic deactivation that can occur with other cephalosporins.^[1]

Key Structural Features:

- Beta-Lactam Ring:** A four-membered cyclic amide that is crucial for its antibacterial activity. It mimics the D-Ala-D-Ala moiety of peptidoglycan precursors in bacterial cell walls, leading to the inhibition of cell wall synthesis.^{[2][3]}

- **Dihydrothiazine Ring:** Fused to the beta-lactam ring, this six-membered sulfur-containing ring is characteristic of cephalosporins.
- **Acyl Side Chain:** The D-phenylglycyl group at the C-7 position influences the antibacterial spectrum and pharmacokinetic properties.
- **C-3 Position:** The methyl substituent at this position contributes to the drug's stability.^[1]

Chemical and Physical Properties:

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₂₀ ClN ₃ O ₅ S	^[2] ^[3]
Molecular Weight	401.9 g/mol	^[2]
IUPAC Name	(6R,7R)-7-[[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride	^[2] ^[3]
CAS Number	105879-42-3 (monohydrate hydrochloride)	^[2] ^[3]
Appearance	White to off-white crystalline powder	^[1]
Solubility	Freely soluble in water	^[1]

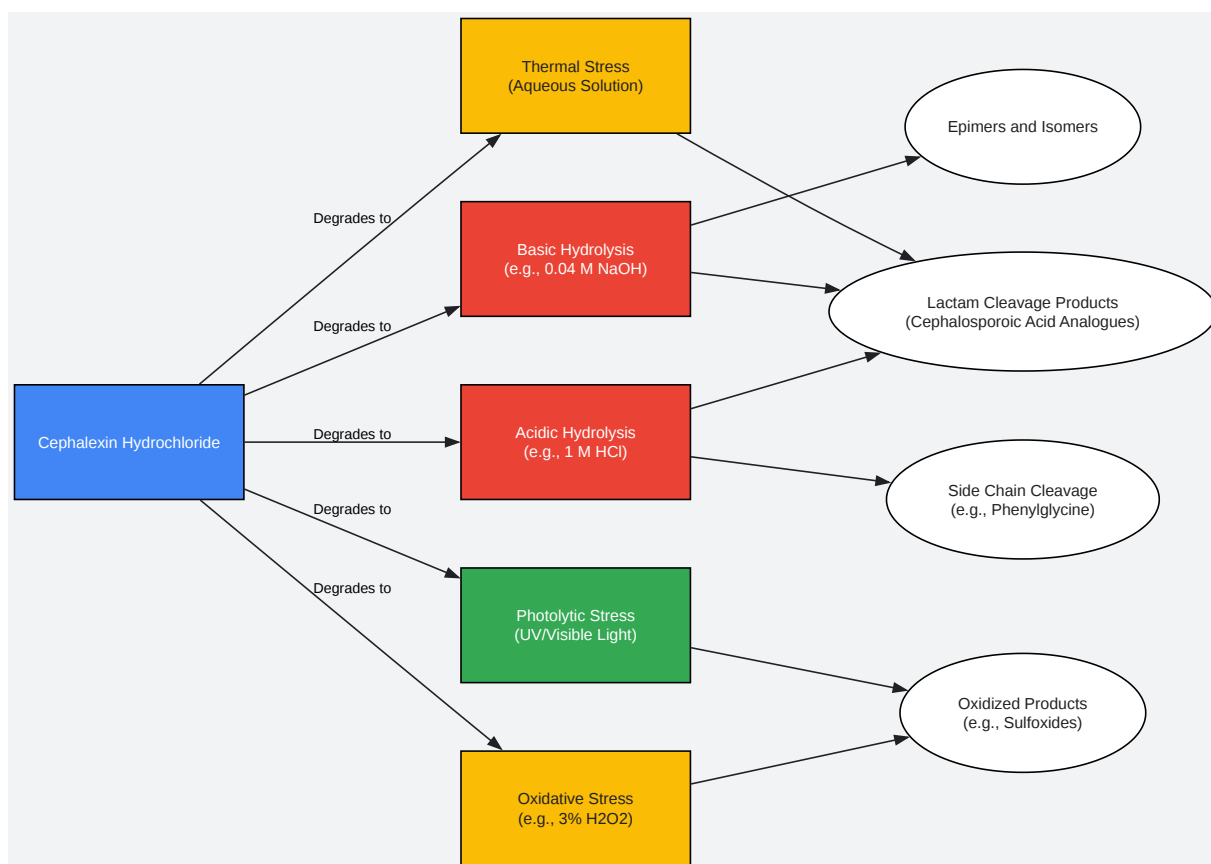
Chemical Stability and Degradation

The chemical stability of **cephalexin hydrochloride** is a critical factor in its formulation, storage, and therapeutic efficacy. The strained beta-lactam ring is susceptible to hydrolysis, which is the primary degradation pathway.^[1] Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Cephalexin hydrochloride demonstrates susceptibility to degradation under acidic, basic, and oxidative conditions, while being relatively stable to heat and light when in the solid state.[4][5] However, in aqueous solutions, temperature can significantly accelerate degradation.[6]

Degradation Pathways

The degradation of **cephalexin hydrochloride** can proceed through several pathways depending on the stress conditions. The principal mechanism involves the cleavage of the beta-lactam ring.



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Caption: Major degradation pathways of **cephalexin hydrochloride** under various stress conditions.

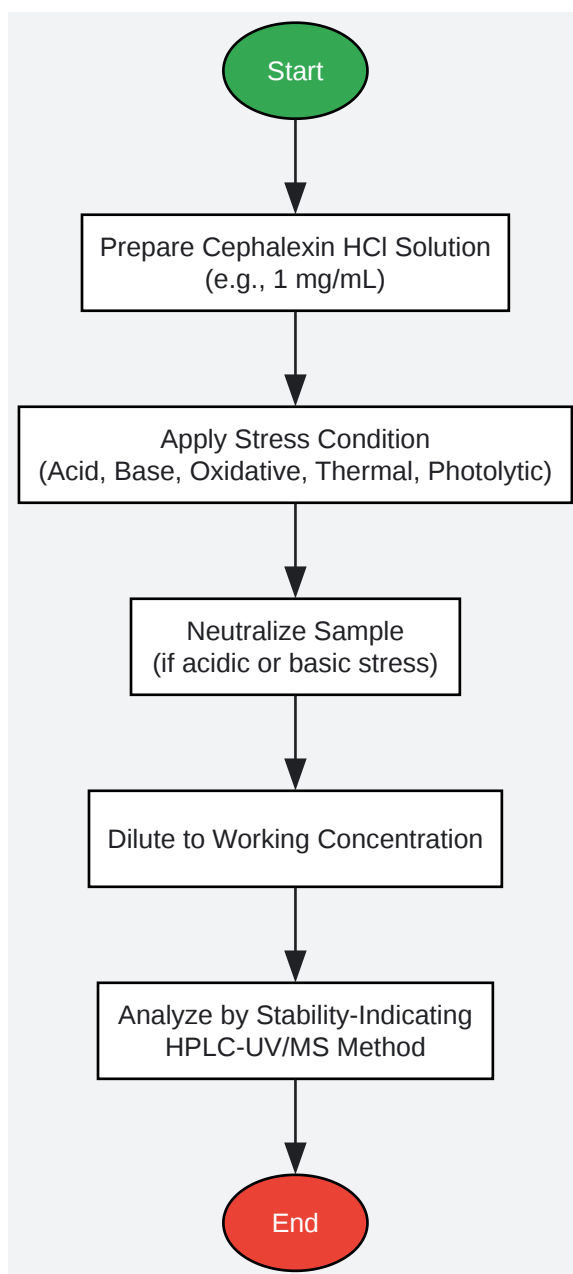
Summary of Forced Degradation Studies

The following table summarizes the conditions and outcomes of forced degradation studies on cephalexin.

Stress Condition	Reagent/Parameters	Typical Outcome	Reference(s)
Acid Hydrolysis	1 M HCl, room temperature to 60°C	Significant degradation, cleavage of the β -lactam ring and side chain.	[5][7]
Base Hydrolysis	0.04 M - 2 N NaOH, room temperature	Rapid and extensive degradation, primarily via β -lactam ring opening.	[5][6][7]
Oxidative Degradation	0.3% - 6% H ₂ O ₂ , room temperature	Degradation observed, formation of sulfoxide derivatives.	[5][6][7]
Thermal Degradation	60°C - 80°C (in solution)	Degradation follows first-order kinetics. Solid-state is more stable.	[5][6][8]
Photolytic Degradation	UV light (e.g., 254 nm) and visible light	Degradation occurs, especially in solution.	[7][9]

Experimental Protocols for Forced Degradation Studies

Detailed experimental protocols are crucial for reproducible stability studies. The following provides a generalized workflow for conducting forced degradation of **cephalexin hydrochloride**.



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Caption: A generalized experimental workflow for forced degradation studies of **cephalexin hydrochloride**.

Preparation of Stock Solution

Accurately weigh and dissolve **cephalexin hydrochloride** in a suitable solvent (e.g., water or a mixture of water and a co-solvent like methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

Acid Hydrolysis

- To a defined volume of the stock solution, add an equal volume of 1 M hydrochloric acid.
- Incubate the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified period.
- Periodically withdraw samples, neutralize with an appropriate amount of 1 M sodium hydroxide, and dilute with the mobile phase to the desired concentration for analysis.

Base Hydrolysis

- To a defined volume of the stock solution, add an equal volume of 0.04 M sodium hydroxide.
- Incubate the mixture at room temperature for a specified period.
- Periodically withdraw samples, neutralize with an appropriate amount of 0.04 M hydrochloric acid, and dilute with the mobile phase for analysis.

Oxidative Degradation

- To a defined volume of the stock solution, add an equal volume of 3% hydrogen peroxide.
- Keep the solution at room temperature for a specified duration, protected from light.
- Withdraw samples at various time points and dilute with the mobile phase for immediate analysis.

Thermal Degradation

- Transfer a portion of the stock solution into a sealed container.
- Expose the solution to a constant elevated temperature (e.g., 80°C) in a thermostatically controlled oven.
- For solid-state studies, expose the powdered drug to dry heat.
- At appropriate intervals, withdraw samples, allow them to cool to room temperature, and dilute as necessary for analysis.

Photolytic Degradation

- Expose the stock solution (in a transparent container) or the solid drug powder to a light source capable of emitting both UV and visible radiation, as specified by ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter).[\[10\]](#)
- A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
- After the exposure period, sample the solutions and analyze.

Analytical Methodology

A validated stability-indicating analytical method is required to separate and quantify **cephalexin hydrochloride** from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.

Typical HPLC Parameters:

- Column: C18 or C8 reversed-phase column.[\[11\]](#)[\[12\]](#)
- Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to resolve all degradation products.[\[11\]](#)[\[12\]](#)
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where both the parent drug and degradation products have significant absorbance (e.g., 254 nm or 260 nm).[\[13\]](#)[\[14\]](#) Mass spectrometry can be used for the identification of unknown degradation products.

Conclusion

This technical guide has detailed the molecular structure of **cephalexin hydrochloride** and the critical aspects of its chemical stability. The provided information on degradation pathways and experimental protocols for forced degradation studies serves as a valuable resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of

these principles is essential for the development of stable and effective dosage forms of cephalexin and for ensuring its quality throughout its shelf life.

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- To cite this document: BenchChem. [Cephalexin Hydrochloride: A Technical Guide to Molecular Structure and Chemical Stability]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1668391#molecular-structure-and-chemical-stability-of-cephalexin-hydrochloride>]

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